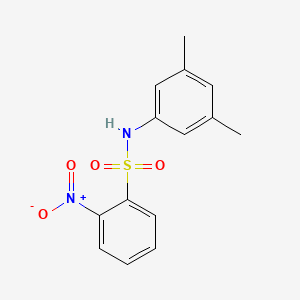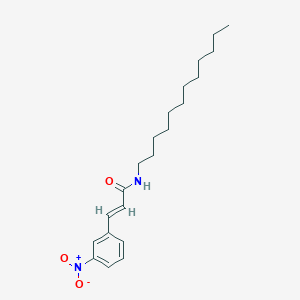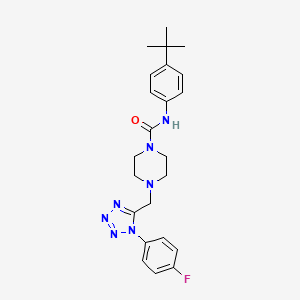
N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves intricate chemical reactions. One notable method is the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate , resulting in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . The combined spectral data from 1H-NMR , 13C-NMR , and IR analyses provide valuable insights into the structure of the synthesized product.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study conducted by Murthy et al. (2018) focused on the synthesis and characterization of a sulfonamide molecule closely related to N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide. They performed SCXRD studies and utilized spectroscopic tools for structural characterization. The compound crystallized in the monoclinic crystal system and was stabilized by several interactions. Computational data supported experimental results, providing insights into the molecular and electronic properties of the compound (Murthy et al., 2018).
Electrochemical Studies
- Asirvatham and Hawley (1974) explored the redox behavior of nitrobenzenesulfonamide compounds, including derivatives similar to this compound, in their electrochemical study. They investigated the formation and decomposition of radical anions and dianions, revealing key insights into the stability and reactivity of these compounds under electrochemical conditions (Asirvatham & Hawley, 1974).
Applications in Organic Synthesis
- Fukuyama, Jow, and Cheung (1995) demonstrated the versatility of nitrobenzenesulfonamides in organic synthesis. They showcased how these compounds, including those structurally similar to this compound, can be smoothly alkylated and subsequently deprotected to yield secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Biofilm Inhibition and Cytotoxicity Studies
- Abbasi et al. (2020) conducted research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which are structurally related to this compound. Their study focused on bacterial biofilm inhibition and cytotoxicity, showing that certain derivatives exhibited suitable inhibitory action against bacterial biofilms and displayed mild cytotoxicity (Abbasi et al., 2020).
Acylation Reagents in Water
- Ebrahimi et al. (2015) synthesized a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides and developed them as chemoselective N-acylation reagents. They demonstrated their use in selective protection and acylation of amines, highlighting the potential of such compounds in green chemistry applications (Ebrahimi et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-7-11(2)9-12(8-10)15-21(19,20)14-6-4-3-5-13(14)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSRIFVUDPZINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2597250.png)


![N-Methyl-N-[2-[[2-methyl-1-(3-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2597253.png)
![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)





![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)
![13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2597271.png)